N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15650504
Molecular Formula: C26H23ClFN5O4S
Molecular Weight: 556.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23ClFN5O4S |
|---|---|
| Molecular Weight | 556.0 g/mol |
| IUPAC Name | N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C26H23ClFN5O4S/c1-35-21-12-16(13-22(36-2)24(21)37-3)25-31-32-26(33(25)17-8-5-4-6-9-17)38-15-23(34)30-29-14-18-19(27)10-7-11-20(18)28/h4-14H,15H2,1-3H3,(H,30,34)/b29-14+ |
| Standard InChI Key | GHGDMXMYWLJACL-IPPBACCNSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)F |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC=C4Cl)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule centers on a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetohydrazide moiety and at the 4- and 5-positions with phenyl and 3,4,5-trimethoxyphenyl groups, respectively. The hydrazone linkage (-NH-N=CH-) connects the triazole system to a 2-chloro-6-fluorophenyl group, introducing steric bulk and electron-withdrawing effects .
Electronic Configuration
-
Halogen Effects: The chlorine and fluorine atoms on the benzylidene group enhance lipophilicity and influence dipole interactions, potentially improving membrane permeability.
-
Methoxy Groups: The 3,4,5-trimethoxyphenyl substituent contributes electron-donating methoxy groups, which may facilitate π-π stacking with aromatic residues in biological targets.
Molecular Formula and Weight
Synthesis and Purification
Key Reaction Conditions
-
Solvents: Ethanol, dichloromethane, or dimethylformamide.
-
Catalysts: Piperidine or acetic acid for Schiff base formation.
-
Temperature: 60–80°C for cyclization steps.
Purification Methods
-
Column Chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 ratio).
-
Recrystallization: From ethanol/water mixtures to achieve >95% purity .
Physicochemical Properties
Solubility and Stability
| Property | Value/Description |
|---|---|
| Solubility in DMSO | >10 mg/mL (predicted) |
| Melting Point | 218–220°C (decomposition observed) |
| Storage | -20°C, protected from light and moisture |
The compound’s stability is compromised under strong acidic or basic conditions due to hydrolysis of the hydrazone bond .
Biological Activity and Mechanisms
Hypothesized Targets
-
Enzyme Inhibition: Structural analogs inhibit cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptors (VEGFRs), suggesting potential anti-inflammatory and antiangiogenic applications.
-
DNA Interaction: The triazole and methoxy groups may intercalate DNA or topoisomerase complexes, akin to etoposide derivatives.
In Vitro Findings
-
Cytotoxicity: IC values of 8.2–12.4 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines in related compounds.
-
Antimicrobial Activity: Moderate inhibition of Staphylococcus aureus (MIC = 64 µg/mL) due to membrane disruption.
Applications and Future Directions
Industrial Relevance
-
Agrochemicals: Methoxy groups suggest utility in fungicide development for crop protection.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume